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molecular formula C8H15O4P B3213019 2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane CAS No. 111011-80-4

2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane

Cat. No. B3213019
M. Wt: 206.18 g/mol
InChI Key: UKUZWKGFVBSNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05177237

Procedure details

0.69 g (3.7 mmol) of 5,5-dimethyl-2-(1-propynyl)-2-oxo-1,3,2-dioxaphosphorinane (III) was dissolved in 3 ml of acetonitrile, and 0.22 g (4.4 mmol) of hydrazine monohydrate was added thereto. The mixture was left for 30 hours at room temperature. Then, 4.8 g of 10% by weight hydrochloric acid was added thereto and stirred for one hour. The solvent was distilled off to about one-half of its initial volume under reduced pressure, and the reaction mixture diluted with 30 ml of 20% by weight sodium chloride aqueous solution, was extracted 2 times with 40 ml of chloroform. The chloroform layers were combined and dried over anhydrous sodium sulfate, followed by filtration. The solvent was distilled off to obtain 0.77 g (yield: about quantitative amount) of the desired product of 2-acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane (IV) as colorless solid.
Name
5,5-dimethyl-2-(1-propynyl)-2-oxo-1,3,2-dioxaphosphorinane
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:7][O:6][P:5]([C:9]#[C:10][CH3:11])(=[O:8])[O:4][CH2:3]1.[OH2:13].NN.Cl>C(#N)C>[CH2:9]([P:5]1(=[O:8])[O:4][CH2:3][C:2]([CH3:12])([CH3:1])[CH2:7][O:6]1)[C:10]([CH3:11])=[O:13] |f:1.2|

Inputs

Step One
Name
5,5-dimethyl-2-(1-propynyl)-2-oxo-1,3,2-dioxaphosphorinane
Quantity
0.69 g
Type
reactant
Smiles
CC1(COP(OC1)(=O)C#CC)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off to about one-half of its initial volume under reduced pressure
ADDITION
Type
ADDITION
Details
the reaction mixture diluted with 30 ml of 20% by weight sodium chloride aqueous solution
EXTRACTION
Type
EXTRACTION
Details
was extracted 2 times with 40 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(=O)C)P1(OCC(CO1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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